![molecular formula C21H18FN3S B2942640 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207039-35-7](/img/structure/B2942640.png)
2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the 2,5-dimethylphenyl and 3-fluorobenzyl groups, and the formation of the thioether linkage. Specific synthetic routes would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazolo[1,5-a]pyrazine core could potentially participate in a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the nitrogen atoms and the sulfur atom could potentially make the compound polar, which could affect its solubility in different solvents .Scientific Research Applications
Anti-Cancer Activity
Compounds structurally related to 2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have shown promise in cancer research. For example, fluoro-substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity. These compounds, through various chemical reactions, yield pyrazole and pyrimidine thione derivatives, which exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
Research into similar chemical structures has also revealed potential anti-inflammatory and analgesic properties. For instance, the synthesis of imidazolyl acetic acid derivatives, including a compound with a 4-fluorobenzylidene group, showed significant anti-inflammatory activity in rat paw edema and analgesic activity in albino mice. These compounds inhibited writhing, suggesting their potential in pain management (Khalifa et al., 2008).
Photovoltaic Device Applications
Additionally, derivatives of pyrazine, like thieno[3,4-b]pyrazine-based monomers, have been used in photovoltaic devices. These compounds, when copolymerized with various donor segments, show significant photovoltaic performance. The study of their optical properties, electrochemical behavior, and energy levels provides insights into their potential applications in solar energy conversion (Zhou et al., 2010).
Antipsychotic Potential
Research has also explored the potential antipsychotic properties of pyrazolo[1,5-a]pyrazine derivatives. For example, compounds with a 2-fluorobenzoyl group have been found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique property differentiates them from clinically available antipsychotic agents and opens up new avenues for mental health treatment (Wise et al., 1987).
Antibacterial Agents
Furthermore, certain pyrazine derivatives have been synthesized with a focus on antibacterial activity. For example, compounds with a fluorophenylamino group were created and screened for their efficacy against various bacterial strains. These studies contribute to the ongoing search for new antibacterial agents in the fight against resistant bacteria (Solankee et al., 2004).
Mechanism of Action
Mode of Action
It’s likely that it interacts with its target, possibly pi3kγ, to inhibit its function . This inhibition could lead to changes in cellular processes controlled by this kinase, such as cell growth and survival.
Biochemical Pathways
Given the potential target of pi3kγ, it’s plausible that the pi3k/akt/mtor pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth, could be affected .
Result of Action
If the compound inhibits pi3kγ, it could potentially lead to decreased cell growth and proliferation, particularly in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYWVPUWNJLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.